molecular formula C7H3BrClFO B8011946 2-Bromo-4-chloro-3-fluorobenzaldehyde

2-Bromo-4-chloro-3-fluorobenzaldehyde

Cat. No.: B8011946
M. Wt: 237.45 g/mol
InChI Key: UVCFHCYNDGSSIA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the bromination of 4-chloro-3-fluorobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling

Major Products Formed

    Oxidation: 2-Bromo-4-chloro-3-fluorobenzoic acid

    Reduction: 2-Bromo-4-chloro-3-fluorobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced

Scientific Research Applications

2-Bromo-4-chloro-3-fluorobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.

    Medicine: It is employed in the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically undergoes nucleophilic addition or substitution reactions. The presence of halogen atoms can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Bromo-4-chlorobenzaldehyde

Uniqueness

2-Bromo-4-chloro-3-fluorobenzaldehyde is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents can lead to distinct reactivity patterns and properties compared to other halogenated benzaldehydes. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Properties

IUPAC Name

2-bromo-4-chloro-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFHCYNDGSSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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